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Compound of Interest

Compound Name:
Methyl 2-formyl-3,5-

dimethoxybenzoate

Cat. No.: B1583233 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 2-
formyl-3,5-dimethoxybenzoate (CAS No. 52344-93-1), a key intermediate in the synthesis of

various pharmaceutical and bioactive molecules.[1][2][3][4] This document is intended for

researchers, scientists, and professionals in drug development who rely on precise structural

elucidation for their work. We will delve into the Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, explaining not just the results, but the rationale behind

the analytical techniques and the interpretation of the spectra.

Molecular Structure and Functional Groups
Methyl 2-formyl-3,5-dimethoxybenzoate is a polysubstituted benzene derivative with a

molecular formula of C₁₁H₁₂O₅ and a molecular weight of 224.21 g/mol .[5] The molecule's

architecture features three key functional groups attached to the aromatic ring: an aldehyde (-

CHO), a methyl ester (-COOCH₃), and two methoxy ethers (-OCH₃). The precise arrangement

of these groups is critical to the molecule's reactivity and is unambiguously confirmed by the

spectroscopic methods detailed below.

Caption: Chemical structure of Methyl 2-formyl-3,5-dimethoxybenzoate.

Analytical Workflow: A Self-Validating System
The structural confirmation of a synthetic intermediate like Methyl 2-formyl-3,5-
dimethoxybenzoate relies on a multi-technique approach. Each technique provides a unique
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piece of the structural puzzle, and their collective data serves as a self-validating system. Our

standard workflow ensures that the identity, purity, and structure of the compound are

confirmed with the highest degree of confidence.
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Caption: Standard workflow for the characterization of synthetic compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry, providing

detailed information about the carbon-hydrogen framework. For this analysis, the sample was

dissolved in deuterated chloroform (CDCl₃).

Experimental Protocol (¹H and ¹³C NMR):

Sample Preparation: Accurately weigh 5-10 mg of the purified solid and dissolve it in

approximately 0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is

properly shimmed to achieve optimal magnetic field homogeneity.

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key

parameters include a spectral width covering the 0-12 ppm range, a sufficient number of

scans (typically 8-16) to achieve a good signal-to-noise ratio, and a relaxation delay of at

least 1-2 seconds.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A wider spectral width (0-200 ppm) is required. Due to the lower natural

abundance of ¹³C and its smaller gyromagnetic ratio, a significantly larger number of scans

(e.g., 1024 or more) and a longer relaxation delay are necessary.

The ¹H NMR spectrum provides a precise count of chemically distinct protons and information

about their electronic environment and neighboring protons. The data obtained at 400 MHz in

CDCl₃ are summarized below.[6]
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

10.28 Singlet (s) - 1H Aldehyde (-CHO)

6.54 Doublet (d) 1.95 1H Aromatic (Ar-H)

6.50 Doublet (d) 2.12 1H Aromatic (Ar-H)

3.89 Singlet (s) - 3H
Methoxy or Ester

(-OCH₃)

3.88 Singlet (s) - 3H
Methoxy or Ester

(-OCH₃)

3.85 Singlet (s) - 3H
Methoxy or Ester

(-OCH₃)

Interpretation:

δ 10.28 (s, 1H): This highly deshielded singlet is characteristic of an aldehyde proton. Its

downfield shift is due to the strong electron-withdrawing nature of the carbonyl group and

magnetic anisotropy.

δ 6.54 (d, 1H) & 6.50 (d, 1H): These two signals in the aromatic region correspond to the two

protons on the benzene ring. Their relatively upfield position (compared to benzene at 7.34

ppm) is due to the electron-donating effect of the two methoxy groups. They appear as

doublets due to meta-coupling with each other.

δ 3.89, 3.88, 3.85 (s, 3H each): These three sharp singlets integrate to three protons each

and are assigned to the three methyl groups in the molecule: the two methoxy ethers and the

one methyl ester. The slight difference in their chemical shifts arises from their distinct

positions on the aromatic ring.

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The proton-decoupled

spectrum shows each as a single line, with its chemical shift indicating its electronic

environment.
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Chemical Shift (δ) ppm Assignment

187.7 Aldehyde Carbonyl (C=O)

169.5 Ester Carbonyl (C=O)

165.1 Aromatic C-O

163.2 Aromatic C-O

136.6 Aromatic C-COOCH₃

116.7 Aromatic C-CHO

105.2 Aromatic C-H

99.6 Aromatic C-H

56.0 Methoxy Carbon (-OCH₃)

55.9 Methoxy Carbon (-OCH₃)

52.9 Ester Methyl Carbon (-OCH₃)

Interpretation:

δ 187.7 & 169.5: These two signals in the far downfield region are characteristic of carbonyl

carbons. The signal at 187.7 ppm is assigned to the aldehyde carbonyl, which is typically

found further downfield than the ester carbonyl at 169.5 ppm.[6]

δ 165.1 - 99.6: This cluster of signals corresponds to the six carbons of the aromatic ring.

The carbons directly attached to oxygen atoms (C-O) are the most deshielded (165.1 and

163.2 ppm), while those bearing protons are found more upfield (105.2 and 99.6 ppm).[6]

δ 56.0, 55.9, 52.9: These three signals in the upfield region are assigned to the methyl

carbons of the two methoxy groups and the methyl ester.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://patents.google.com/patent/US7423030B2/en
https://patents.google.com/patent/US7423030B2/en
https://www.researchgate.net/publication/336854222_The_Clitocybins_and_2-Substituted-Isoindolin-1-Ones_Synthesis_and_in_Vitro_Antimycobacterial_Activities
https://patents.google.com/patent/WO2013004652A1/en
https://patents.google.com/patent/WO2013004652A1/en
https://patents.google.com/patent/WO2013004652A1/en
https://pubs.acs.org/doi/abs/10.1021/acs.joc.4c01568
https://www.chemscene.com/product/52344-93-1.html
https://www.scribd.com/document/910166405/Angew-Chem-SI
https://www.benchchem.com/product/b1583233#spectroscopic-data-for-methyl-2-formyl-3-5-dimethoxybenzoate-nmr-ir-ms
https://www.benchchem.com/product/b1583233#spectroscopic-data-for-methyl-2-formyl-3-5-dimethoxybenzoate-nmr-ir-ms
https://www.benchchem.com/product/b1583233#spectroscopic-data-for-methyl-2-formyl-3-5-dimethoxybenzoate-nmr-ir-ms
https://www.benchchem.com/product/b1583233#spectroscopic-data-for-methyl-2-formyl-3-5-dimethoxybenzoate-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1583233?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583233?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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